Cas no 55794-89-3 (Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-)

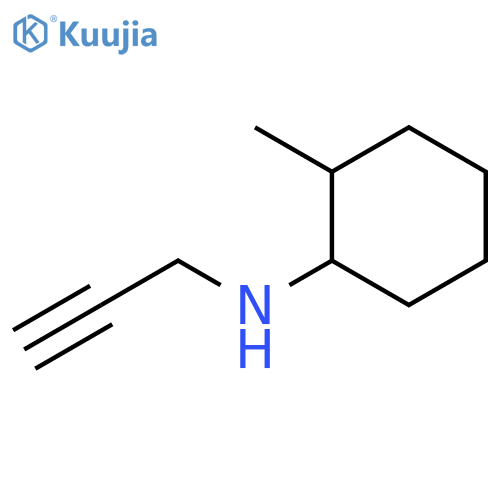

55794-89-3 structure

商品名:Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-

CAS番号:55794-89-3

MF:C10H17N

メガワット:151.24868273735

CID:5262452

Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-

-

- インチ: 1S/C10H17N/c1-3-8-11-10-7-5-4-6-9(10)2/h1,9-11H,4-8H2,2H3

- InChIKey: ASSPYQHKAWSYQU-UHFFFAOYSA-N

- ほほえんだ: C1(NCC#C)CCCCC1C

Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-380029-1.0g |

2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

55794-89-3 | 1.0g |

$492.0 | 2023-03-02 | ||

| Enamine | EN300-380029-2.5g |

2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

55794-89-3 | 2.5g |

$1020.0 | 2023-03-02 | ||

| Enamine | EN300-380029-10.0g |

2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

55794-89-3 | 10.0g |

$1623.0 | 2023-03-02 | ||

| Enamine | EN300-380029-5.0g |

2-METHYL-N-(PROP-2-YN-1-YL)CYCLOHEXAN-1-AMINE |

55794-89-3 | 5.0g |

$1291.0 | 2023-03-02 |

Cyclohexanamine, 2-methyl-N-2-propyn-1-yl- 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

55794-89-3 (Cyclohexanamine, 2-methyl-N-2-propyn-1-yl-) 関連製品

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量